An In-depth Technical Guide to the Properties of 3-Dodecene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unsaturated aliphatic hydrocarbon **3-dodecene**, with a focus on its core physicochemical properties, chemical behavior, and spectroscopic profile. **3-Dodecene**, a long-chain alkene, exists as two geometric isomers, (E)-**3-dodecene** and (Z)-**3-dodecene**, the properties of which are detailed herein. While specific applications in drug development are not documented in current literature, this guide serves as a foundational resource for researchers interested in the characteristics and potential of this molecule.

Physicochemical Properties

3-Dodecene is a C12 hydrocarbon with the molecular formula C₁₂H₂₄ and a molecular weight of approximately 168.32 g/mol .[1][2] Its properties are influenced by the geometry of the double bond at the C3 position. Both (E)- and (Z)-isomers are recognized as human metabolites.[1][2]

Quantitative Data Summary

The following tables summarize the key physicochemical properties for both (E)- and (Z)-isomers of **3-dodecene**. Data is compiled from various sources and includes both experimental and predicted values.

Table 1: General Properties of **3-Dodecene** Isomers



Property	(E)-3-Dodecene	(Z)-3-Dodecene
Molecular Formula	C12H24[3]	C12H24[1]
Molecular Weight	168.32 g/mol [3]	168.32 g/mol [1]
CAS Number	7206-14-6[3]	7239-23-8[1]
Synonyms	trans-3-Dodecene[2]	cis-3-Dodecene[1]

Table 2: Physical and Chemical Properties of 3-Dodecene Isomers

Property	(E)-3-Dodecene	(Z)-3-Dodecene
Boiling Point	212.2 ± 7.0 °C (Predicted)[3]	Not Available
Density	0.764 ± 0.06 g/cm³ (Predicted) [3]	Not Available
LogP (Octanol/Water)	6.613 (Estimated)[3]	5.8 (Predicted)[1]
Water Solubility	Insoluble	Insoluble

Spectroscopic Profile

The structural elucidation of **3-dodecene** and its isomers relies on standard spectroscopic techniques. While detailed spectral data with peak-by-peak assignments are not readily available in the literature, the expected characteristics can be described.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H NMR: The ¹H NMR spectrum of **3-dodecene** is expected to show characteristic signals for vinylic protons in the range of 5.0-6.0 ppm. The coupling constants between these vinylic protons would be a key differentiator: a larger coupling constant (typically 11-18 Hz) is expected for the trans protons in (E)-**3-dodecene**, while a smaller coupling constant (typically 6-15 Hz) would be observed for the cis protons in (Z)-**3-dodecene**. Other signals would include multiplets for the allylic protons and overlapping signals for the aliphatic chain protons.



• ¹³C NMR: The ¹³C NMR spectrum will display signals for the two sp²-hybridized carbons of the double bond in the range of 120-140 ppm. The remaining ten sp³-hybridized carbons of the alkyl chain will appear at higher field (lower ppm values).

Infrared (IR) Spectroscopy

The IR spectra of alkenes are characterized by several key absorptions:

- =C-H Stretch: A moderate to weak band is expected to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), corresponding to the stretching vibration of the C-H bonds on the double bond.[4][5]
- C=C Stretch: A weak to medium absorption band around 1640-1680 cm⁻¹ is characteristic of the carbon-carbon double bond stretch.[5] For a symmetrically substituted trans alkene, this peak can be very weak or absent.
- =C-H Bend (Out-of-Plane): This is a highly diagnostic region. For the trans isomer, (E)-**3**-**dodecene**, a strong, sharp peak is expected around 960-975 cm⁻¹. For the cis isomer, (Z)-**3**-**dodecene**, a broad, medium-intensity peak is expected around 675-730 cm⁻¹.[6]

Mass Spectrometry (MS)

In mass spectrometry, alkenes typically show a distinct molecular ion (M+) peak.[7] The fragmentation of long-chain alkenes like **3-dodecene** is characterized by cleavage at the allylic position, which is the C-C bond adjacent to the double bond.[8] This cleavage results in the formation of resonance-stabilized allylic carbocations.[8] The fragmentation pattern will produce a series of peaks corresponding to the loss of alkyl radicals, with clusters of peaks separated by 14 mass units (CH₂).[9]

Chemical Reactivity

As an unsaturated aliphatic hydrocarbon, **3-dodecene** undergoes reactions typical of alkenes, primarily involving the electrophilic addition across the carbon-carbon double bond.

Addition Reactions

• Halogenation: **3-Dodecene** will react with halogens such as bromine (Br₂) or chlorine (Cl₂) to form 3,4-dihalododecane. The reaction proceeds through a cyclic halonium ion intermediate,



typically resulting in anti-addition of the two halogen atoms.

- Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms.
- Hydration: In the presence of an acid catalyst, water can add across the double bond to form an alcohol. This reaction also follows Markovnikov's rule.
- Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov hydration of the alkene.[10] Treatment of 3-dodecene with borane (BH₃) followed by oxidation with hydrogen peroxide and a base would yield dodecan-3-ol and dodecan-4-ol.[1]
 [3]

Oxidation Reactions

- Epoxidation: Reaction with a peroxy acid, such as m-CPBA, will form an epoxide (oxirane) at the C3-C4 position.
- Ozonolysis: Cleavage of the double bond with ozone (O₃), followed by a workup step, will break the molecule into two smaller carbonyl compounds. Reductive workup (e.g., with zinc) would yield propanal and nonanal.

Polymerization

Like other alkenes, **3-dodecene** can potentially undergo polymerization under specific catalytic conditions, although it is less reactive than terminal alkenes.

Experimental Protocols

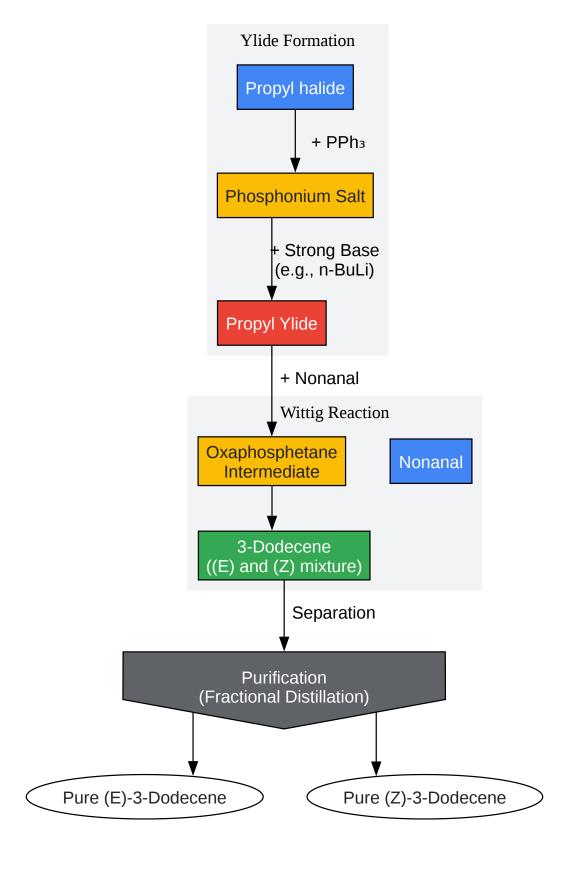
Detailed, validated experimental protocols for the synthesis and purification of **3-dodecene** are not readily available in the public literature. However, general synthetic strategies for internal alkenes are well-established.

Potential Synthesis Workflow: Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes or ketones.[11] To synthesize **3-dodecene**, one could react nonanal with a propyl-



substituted phosphorus ylide. The stereochemical outcome ((E) vs. (Z)) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions.[12]



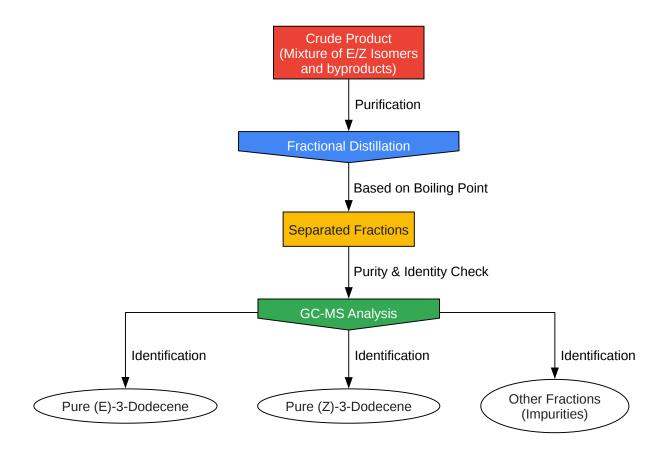


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Caption: General workflow for the potential synthesis of **3-Dodecene** via the Wittig reaction.

General Purification and Analysis Workflow

For a liquid hydrocarbon mixture like the product of a **3-dodecene** synthesis, purification would typically involve distillation, followed by analytical verification of purity.



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Caption: General workflow for purification and analysis of **3-Dodecene** isomers.



Biological Activity and Toxicology Biological Role

Both (E)-**3-dodecene** and (Z)-**3-dodecene** have been identified as human metabolites.[1][2] (Z)-**3-dodecene** is also described as a plant metabolite and a volatile oil component.[1] However, the specific metabolic pathways involving these compounds have not been detailed in the available literature.

Toxicological Profile

Toxicological information on **3-dodecene** is limited. For (E)-**3-dodecene**, aggregated GHS information indicates the following hazards:

- H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[2]
- H413: May cause long lasting harmful effects to aquatic life (Hazardous to the aquatic environment, long-term hazard).[2]

For (Z)-**3-dodecene**, a safety data sheet summary notes that overexposure may cause skin and eye irritation and may have anesthetic effects such as drowsiness, dizziness, and headache.[1]

Applications in Drug Development

A comprehensive search of the scientific literature did not reveal any specific applications of **3-dodecene** or its isomers as intermediates or active components in drug development or pharmaceutical synthesis. Its long aliphatic chain and simple alkene functionality do not immediately suggest a role as a key pharmacophore or a common building block for complex drug molecules.

Conclusion

3-Dodecene is a simple long-chain alkene with well-defined stereoisomers. Its physicochemical properties and chemical reactivity are consistent with those of other internal alkenes. While it is known to be a human metabolite, its biological role is not well understood, and its toxicological profile is not extensively studied. Currently, there is no documented evidence of its use in drug development. This guide provides a consolidated source of available



technical data for **3-dodecene**, which may serve as a useful reference for researchers in chemistry and related scientific fields.

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